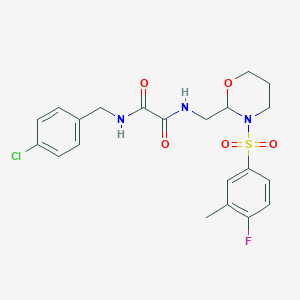![molecular formula C15H9BrO3 B2796879 (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one CAS No. 139276-15-6](/img/structure/B2796879.png)
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string. It may also include the compound’s common uses or roles in biological systems .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and spectral properties .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research in this area primarily focuses on the synthesis of benzofuran derivatives and their structural elucidation. For example, the synthesis of various benzofuran compounds involves different chemical reactions, highlighting the versatility of benzofuran scaffolds in organic synthesis. Studies demonstrate the preparation of these compounds through reactions that include alkaline hydrolysis, cyclization, and the use of Lewis acid catalysis (Choi et al., 2007; Choi et al., 2009). These studies often detail the crystal structures of the synthesized compounds, providing valuable information on their molecular configurations and the nature of intermolecular interactions, such as hydrogen and halogen bonding.
Potential Biological Activities
A significant portion of the research on benzofuran derivatives explores their biological activities, particularly their potential as therapeutic agents. Although direct studies on "(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one" were not found, research on related compounds has revealed activities such as antimicrobial effects and the ability to inhibit certain cellular processes. For instance, some benzofuran derivatives have been evaluated for their antimicrobial properties against various bacteria and fungi, suggesting the potential of these compounds in developing new antimicrobial agents (Soni & Soman, 2014). Furthermore, other studies have investigated benzofuran derivatives for their anticancer activities, indicating their potential in cancer research and therapy development (Demirayak et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOBLBRFEVYPRN-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)

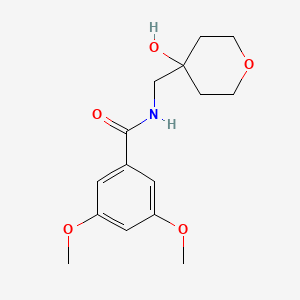
![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]-1(2H,4H)-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2796801.png)
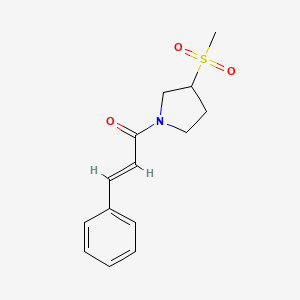
![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2796808.png)
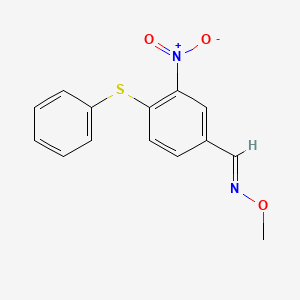
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796810.png)
![5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2796811.png)
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2796812.png)
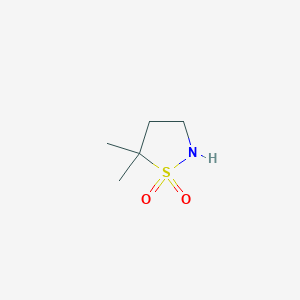
![4-(8-((3,4-Dimethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2796816.png)
